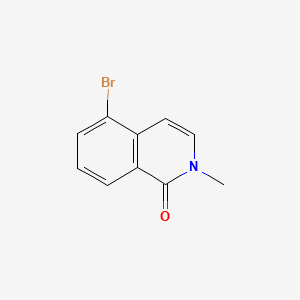

5-Bromo-2-methylisoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-methylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of a bromine atom at the 5th position and a methyl group at the 2nd position makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one typically involves the bromination of 2-methylisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of isoquinoline derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction reactions can produce quinoline derivatives with different oxidation states.

Aplicaciones Científicas De Investigación

5-Bromo-2-methylisoquinolin-1(2H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromoisoquinoline

- 2-Methylisoquinoline

- 5-Bromo-1H-indazole

- 4-Bromoisoquinoline

Uniqueness

5-Bromo-2-methylisoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and a methyl group on the isoquinoline ring This combination of substituents imparts distinct chemical properties, making it valuable for specific research applications

Actividad Biológica

5-Bromo-2-methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the isoquinoline structure. Its molecular formula is C10H8BrN, with a molecular weight of approximately 238.08 g/mol. The compound's unique fused ring system contributes to its diverse chemical properties and biological activities.

Antimicrobial Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. Isoquinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms. For instance, it has been suggested that this compound may act as an inhibitor of specific enzymes and receptors involved in cancer progression .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of DNA Repair Enzymes : The compound may inhibit poly (ADP-ribose) polymerase (PARP), enhancing the cytotoxicity of DNA-damaging agents used in chemotherapy .

- Modulation of Signaling Pathways : It may affect pathways involved in cell survival and apoptosis, contributing to its potential as a cancer therapeutic agent .

Synthesis Methods

Various synthetic methods have been developed to produce this compound, including:

- Catalytic Protodeboronation : This method involves the catalytic removal of boron groups from alkyl boronic esters, leading to the formation of the isoquinoline structure.

- Alkylation Reactions : The synthesis can also be achieved through alkylation reactions involving brominated precursors under specific conditions to yield high purity and yield .

Study on Antimicrobial Activity

A study conducted on various isoquinoline derivatives demonstrated that compounds similar to this compound possess notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the presence of the bromine atom and enhanced antimicrobial efficacy.

Anticancer Research

In a recent investigation, this compound was tested against several cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against breast and lung cancer cells. These findings suggest its potential as a lead compound for further drug development targeting cancer therapies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other isoquinoline derivatives to highlight structural influences on activity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromoisoquinolin-1-one | Bromine at position 5 | Moderate anticancer activity |

| 2-Methylisoquinolin-1(2H)-one | Methyl group at position 2 | Lower activity |

| 6-Bromo-2-methylisoquinolin-1(2H)-one | Bromine at position 6 | Different reactivity |

| 4-Bromo-2-methylisoquinolin-1(2H)-one | Bromine at position 4 | Distinct reactivity |

This table illustrates how slight modifications in structure can lead to significant differences in biological activities among isoquinoline derivatives.

Propiedades

IUPAC Name |

5-bromo-2-methylisoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCBXWHELADABE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.